4,4-Difluoro-2,2-dimethylpiperidine
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Overview
Description
4,4-Difluoro-2,2-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine involves several steps. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor® . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
4,4-Difluoro-2,2-dimethylpiperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted piperidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -78°C to 100°C . Major products formed from these reactions include fluorinated ketones, alcohols, and substituted piperidines .
Scientific Research Applications
4,4-Difluoro-2,2-dimethylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethylpiperidine can be compared with other fluorinated piperidines, such as 4,4-Difluoropiperidine and 3,3-Difluoropyrrolidine . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of additional fluorine atoms in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable building block in organic synthesis and a promising candidate for further research in pharmaceuticals and other fields.
Properties
Molecular Formula |
C7H13F2N |
---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-7(8,9)3-4-10-6/h10H,3-5H2,1-2H3 |
InChI Key |
ZIRPAOQEMYLXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)(F)F)C |
Origin of Product |
United States |
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